molecular formula C23H27N3O5 B2578235 N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide CAS No. 896371-41-8

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide

Cat. No.: B2578235
CAS No.: 896371-41-8
M. Wt: 425.485
InChI Key: XOLAXRCLLNCPQR-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide is a synthetic ethanediamide derivative featuring a benzodioxolyl-morpholine hybrid substituent and a 3,5-dimethylphenyl group. The benzodioxole moiety (a methylenedioxy bridge) is structurally analogous to bioactive compounds like safrole or paroxetine, often associated with CNS activity . The morpholine ring enhances solubility and bioavailability, a common strategy in medicinal chemistry .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(3,5-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5/c1-15-9-16(2)11-18(10-15)25-23(28)22(27)24-13-19(26-5-7-29-8-6-26)17-3-4-20-21(12-17)31-14-30-20/h3-4,9-12,19H,5-8,13-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLAXRCLLNCPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(3,5-dimethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The initial step involves the synthesis of the benzodioxole intermediate, which can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Attachment of the Morpholine Group: The benzodioxole intermediate is then reacted with an appropriate alkylating agent to introduce the morpholine group. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide.

    Formation of the Diamide: The final step involves the reaction of the morpholine-substituted benzodioxole with 3,5-dimethylphenyl isocyanate to form the desired diamide. This reaction is typically carried out under anhydrous conditions using a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(3,5-dimethylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(3,5-dimethylphenyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N’-(3,5-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, while the dimethylphenyl group can contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

Ethanediamide derivatives are explored for diverse bioactivities. Key comparisons include:

Compound Substituents Key Properties Reference
Target Compound Benzodioxolyl-morpholine, 3,5-dimethylphenyl High polarity (morpholine), potential CNS targeting (benzodioxole) N/A
N'-(4-Fluorophenyl)ethanediamide analogs Fluorophenyl, sulfonyl groups Enhanced metabolic stability (fluorine), sulfonyl groups for enzyme inhibition
Triazole-linked ethanediamides Triazole core, halogenated aryl groups Improved pharmacokinetics (triazole), halogenation for lipophilicity modulation

Key Differences :

  • The morpholine ring offers superior solubility compared to lipophilic substituents (e.g., 4-fluorophenyl in compounds), which may improve oral bioavailability .
Benzodioxol-Containing Compounds

Benzodioxol derivatives are prevalent in CNS drugs (e.g., paroxetine). Comparisons include:

Compound Core Structure Bioactivity Reference
Target Compound Ethanediamide linker Hypothetical: Serotonin reuptake inhibition (untested) N/A
Safrole derivatives Propenylbenzodioxole CYP450 inhibition, carcinogenicity concerns
Paroxetine Piperidine-benzodioxole SSRI activity (FDA-approved) General

Key Differences :

  • Unlike safrole, the target compound lacks propenyl groups, reducing carcinogenic risk. Its ethanediamide linker may mitigate metabolic instability seen in methylenedioxy compounds .
Morpholine-Containing Compounds

Morpholine is frequently used to optimize drug-like properties:

Compound Structure Application Reference
Target Compound Morpholine-ethanediamide hybrid Potential kinase or protease inhibition N/A
Gefitinib Quinazoline-morpholine EGFR tyrosine kinase inhibitor (cancer) General
Linezolid Oxazolidinone-morpholine Antibiotic (protein synthesis inhibition) General

Key Differences :

  • The target compound’s dual benzodioxol-morpholine architecture is unique compared to clinical morpholine drugs, suggesting novel binding modes.

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide is a complex organic compound notable for its potential biological activities. This compound is characterized by the presence of a benzodioxole ring, a morpholine moiety, and an ethylenediamine structure, which contribute to its interactions with various biological targets.

Chemical Structure and Properties

The compound's molecular formula is C21H26N2O5C_{21}H_{26}N_{2}O_{5}, and it has a molecular weight of 398.45 g/mol. The structure includes functional groups that are often associated with biological activity, such as sulfonamide and morpholine derivatives.

PropertyValue
Molecular FormulaC21H26N2O5
Molecular Weight398.45 g/mol
CAS Number887219-06-9
IUPAC NameN-[2-(1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N'-(3,5-dimethylphenyl)ethanediamide

The biological activity of this compound primarily involves enzyme inhibition and modulation of signal transduction pathways . It has been shown to interact with various molecular targets, leading to:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, disrupting their normal function. This is particularly relevant in cancer therapy where enzyme inhibitors can halt tumor growth.
  • Signal Transduction Modulation : It may interfere with cellular signaling pathways, affecting processes such as apoptosis and cell proliferation. For instance, it has been noted to influence pathways involving MAPK signaling, which is crucial in cancer cell survival and proliferation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest.

Case Study Example :
In a study involving acute biphenotypic leukemia cells (MV4-11), the compound showed significant growth inhibition with an IC50 value around 0.3 µM. This effect was attributed to its ability to downregulate phospho-ERK1/2 levels, thereby disrupting essential survival signals in cancer cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : In vivo models have shown that treatment with the compound leads to reduced tumor size in xenograft models.
  • Mechanistic Insights : Detailed mechanistic studies reveal that the compound may act through multiple pathways including the inhibition of NF-kB signaling and modulation of apoptotic pathways .

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